Cas no 1805925-09-0 (4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid)

4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid
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- Inchi: 1S/C9H5F2IN2O2/c10-8(11)7-5(2-13)4(1-6(15)16)3-14-9(7)12/h3,8H,1H2,(H,15,16)
- InChI Key: UOPSOUXCRMVQSH-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(C#N)=C(C=N1)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 318
- XLogP3: 1.3
- Topological Polar Surface Area: 74
4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029043393-1g |
4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid |
1805925-09-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid
4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid (CAS No. 1805925-09-0): An Overview of a Promising Compound in Medicinal Chemistry
4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid (CAS No. 1805925-09-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The molecular structure of 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid is characterized by the presence of a cyano group, a difluoromethyl group, and an iodine atom, all of which contribute to its distinct chemical properties and biological activities. The cyano group is known for its electron-withdrawing effect, which can influence the compound's reactivity and stability. The difluoromethyl group adds further complexity to the molecule, enhancing its lipophilicity and metabolic stability. The iodine atom, on the other hand, provides a handle for further chemical modifications and can be used in radiolabeling studies.
Recent research has focused on the potential of 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid as a lead compound for drug discovery. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new therapeutic agents. For instance, it has been reported to inhibit the activity of kinases involved in cancer signaling pathways, such as PI3K and MAPK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In addition to its anti-cancer properties, 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid has also shown promise in the treatment of inflammatory diseases. In vitro studies have demonstrated that this compound can effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a potential candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid have also been investigated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Furthermore, it has been found to have low toxicity in animal models, suggesting that it may be safe for human use.
The synthetic route to 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid has been optimized to improve yield and purity. One common approach involves the reaction of 2-bromo-4-cyanopyridine with difluoroacetyl chloride followed by iodination and subsequent acetylation. This multi-step synthesis allows for the efficient production of the compound on both laboratory and industrial scales.
In conclusion, 4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-acetic acid (CAS No. 1805925-09-0) is a highly promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive lead compound for further drug development. Ongoing research continues to explore its therapeutic potential and optimize its properties for clinical use.
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